8-Cyclopentyl-1,3-dipropylxanthine
Vue d'ensemble
Description
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a selective A1 adenosine receptor antagonist . It has been found to possess anti-cancer functionality, inducing apoptosis in breast cancer cells and favoring mRNA expression of caspases .
Synthesis Analysis
The synthesis of 8-Cyclopentyl-1,3-dipropylxanthine involves a 1,3-dipropyl-substitution of xanthines, which leads to a higher affinity at adenosine receptors . A similar compound, a 1,3-dipropyl-8-phenylxanthine derivative, [3H]XAC, has been synthesized and found to bind with relatively high affinity to A1 receptors .Molecular Structure Analysis
The molecular structure of 8-Cyclopentyl-1,3-dipropylxanthine is represented by the empirical formula C16H24N4O2 . Its molecular weight is 304.39 .Chemical Reactions Analysis
As a xanthine derivative, DPCPX acts as a phosphodiesterase inhibitor . It has high selectivity for A1 over other adenosine receptor subtypes .Physical And Chemical Properties Analysis
8-Cyclopentyl-1,3-dipropylxanthine is a solid substance . It is soluble in DMSO (>10 mg/mL), 0.1 M NaOH (2 mg/mL), and ethanol (4 mg/mL), but insoluble in water .Applications De Recherche Scientifique
Pharmacology
Application Summary
DPCPX is a selective high affinity antagonist radioligand for A1 adenosine receptors . It has been used to study the properties of A1 adenosine receptors and compare them with other radioligands for this receptor .
Methods of Application
DPCPX competitively antagonized both the inhibition of adenylate cyclase activity via A1 adenosine receptors and the stimulation via A2 adenosine receptors . The K1-values of this antagonism were 0.45 nM at the A1 receptor of rat fat cells, and 330 nM at the A2 receptor of human platelets, giving a more than 700-fold A1-selectivity .
Results or Outcomes
DPCPX bound in a saturable manner with high affinity to A1 receptors in membranes of bovine brain and heart, and rat brain and fat cells (KD-values 50–190 pM) . Its nonspecific binding was about 1% of total at KD, except in bovine myocardial membranes (about 10%) .
Cancer Research
Application Summary
DPCPX has been used as an A1AR antagonist in the MCF-7 breast cancer cell line to test its anti-cancer effect .
Methods of Application
The specific methods of application in this context are not detailed in the sources. However, as an antagonist, DPCPX would typically be applied to the cell line in a controlled environment to observe its effects.
Results or Outcomes
The specific results or outcomes of these experiments are not detailed in the sources. However, the fact that DPCPX is being used in this context suggests that A1AR antagonists may have potential as a therapeutic strategy in breast cancer treatment.
Neurology
Application Summary
DPCPX has been used to study the function of the adenosine A1 receptor in animals . The adenosine A1 receptor has been found to be involved in several important functions such as regulation of breathing and activity in various regions of the brain .
Methods of Application
The specific methods of application in this context are not detailed in the sources. However, as an antagonist, DPCPX would typically be applied in a controlled environment to observe its effects on the adenosine A1 receptor.
Results or Outcomes
DPCPX has been shown to produce behavioural effects such as increasing the hallucinogen-appropriate responding produced by the 5-HT2A agonist DOI, and the dopamine release induced by MDMA . It also has interactions with a range of anticonvulsant drugs .
Cardiovascular Research
Application Summary
DPCPX has been used as an adenosine receptor (A1AR) antagonist in human umbilical vein endothelial cells (HUVECs) .
Results or Outcomes
The specific results or outcomes of these experiments are not detailed in the sources. However, the fact that DPCPX is being used in this context suggests that A1AR antagonists may have potential as a therapeutic strategy in cardiovascular research.
Immunology
Application Summary
DPCPX has been used as an adenosine receptor (A1AR) antagonist in macrophages .
Results or Outcomes
The specific results or outcomes of these experiments are not detailed in the sources. However, the fact that DPCPX is being used in this context suggests that A1AR antagonists may have potential as a therapeutic strategy in immunological research.
Phosphodiesterase Inhibition
Application Summary
DPCPX also acts as a phosphodiesterase inhibitor, and is almost as potent as rolipram at inhibiting PDE4 .
Propriétés
IUPAC Name |
8-cyclopentyl-1,3-dipropyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBDFADSZUINTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144706 | |
Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855876 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Cyclopentyl-1,3-dipropylxanthine | |
CAS RN |
102146-07-6 | |
Record name | DPCPX | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102146-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102146076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-cyclopentyl-1,3-dipropylxanthine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Cyclopentyl-1,3-dipropylxanthine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-CYCLOPENTYL-1,3-DIPROPYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PTP4FOI9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.